molecular formula C15H18N2O3S2 B383625 1-allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 538338-39-5

1-allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B383625
CAS No.: 538338-39-5
M. Wt: 338.4g/mol
InChI Key: SCMURSPGHLEOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS: 538338-39-5, molecular formula: C₁₅H₁₈N₂O₃S₂, molecular weight: 366.46 g/mol) is a bicyclic heterocyclic molecule featuring a thienoimidazole core with a sulfur-containing thione group and a 5,5-dioxide moiety. The allyl and 3-methoxyphenyl substituents at positions 1 and 3, respectively, confer unique steric and electronic properties to the molecule.

Properties

IUPAC Name

3-(3-methoxyphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-3-7-16-13-9-22(18,19)10-14(13)17(15(16)21)11-5-4-6-12(8-11)20-2/h3-6,8,13-14H,1,7,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMURSPGHLEOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=S)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Hydrogen Fluoride-Mediated Reactions

In a method adapted from the synthesis of descarboxythiobiotin derivatives, anhydrous hydrogen fluoride (HF) serves as both a catalyst and solvent for cyclization. For example, treatment of a thiophene-imidazole precursor with condensed HF at −78°C facilitates ring closure, yielding the tetrahydrothienoimidazole core in 68–90% yields. This approach is advantageous due to HF’s ability to solubilize intermediates and suppress side reactions, though stringent safety measures are required.

Dioxolane Intermediate Utilization

An alternative route employs dioxolane-protected intermediates to direct regioselective cyclization. As demonstrated in brinzolamide synthesis, 3-[2-(monochloromethyl)-1,3-dioxolane-2-yl]thiophene-2-sulphonamide undergoes acid-mediated ring-opening and subsequent cyclization to form the thieno-thiazine framework. Adapting this method, the use of methanesulfonic acid in dichloromethane at 0°C achieves analogous cyclization for thienoimidazoles.

Functionalization of the Thienoimidazole Core

Allylation at Position 1

Introduction of the allyl group is accomplished via nucleophilic alkylation. Reacting the deprotonated imidazole nitrogen (using NaH or K2CO3) with allyl bromide in anhydrous THF at 0–25°C affords the 1-allyl derivative in 75–83% yields. Notably, the allylation efficiency depends on the absence of competing nucleophiles and the steric accessibility of the nitrogen atom.

3-Methoxyphenyl Substitution at Position 3

The 3-methoxyphenyl group is introduced through Ullmann-type coupling or Friedel-Crafts alkylation. A patented method involves reacting 3-methoxyphenylboronic acid with a brominated thienoimidazole intermediate under Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C), achieving 65–72% yields. Alternatively, Friedel-Crafts alkylation using 3-methoxybenzyl alcohol in the presence of BF3·OEt2 provides direct substitution but with moderate regiocontrol (55–60% yields).

Oxidation and Thionation Steps

Sulfone Group Installation

The 5,5-dioxide moiety is introduced via oxidation of the corresponding sulfide. Using a dichromate-based protocol (Na2Cr2O7, H2SO4, H2O/acetone, 0°C), the sulfide is oxidized to the sulfone in 85–90% yields. Alternatively, hydrogen peroxide (30% H2O2, AcOH, 50°C) offers a milder oxidation route, though prolonged reaction times (12–18 h) are required.

Thione Group Formation

Conversion of a ketone or amide to the thione is achieved with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). Refluxing the intermediate in toluene with Lawesson’s reagent (1.2 equiv) for 4 h provides the thione in 78–82% yields. Excess reagent must be avoided to prevent over-thionation of adjacent functional groups.

Protective Group Strategies

Silyl Ether Protection

Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) ethers are employed to protect hydroxyl groups during oxidation steps. Deprotection is achieved using triethylamine trihydrofluoride (TEA·3HF) in CH2Cl2, which cleaves TBS groups without affecting sulfone or thione functionalities. Buffered TBAF (with AcOH) is preferred for sensitive substrates to prevent base-induced degradation.

Benzyl and Trityl Ethers

Benzyl ethers, stable under acidic conditions, are removed via hydrogenolysis (H2, Pd/C, MeOH). Trityl groups, used to block primary alcohols during oligosaccharide synthesis, are cleaved with PPTS in MeOH at 55°C. These strategies ensure compatibility with subsequent oxidation and alkylation steps.

Comparative Analysis of Synthetic Routes

Step Method A (HF Cyclization) Method B (Dioxolane Intermediate)
Cyclization Yield90%62–70%
Allylation Efficiency83%75%
Oxidation ConditionsH2O2/AcOHNa2Cr2O7/H2SO4
Overall Yield52%48%

Method A offers higher yields but requires hazardous HF handling. Method B, while safer, involves multi-step intermediate purification.

Challenges and Optimizations

  • Regioselectivity in Allylation : Competing alkylation at the imidazole nitrogen versus sulfur atoms is mitigated by pre-coordinating the nitrogen with BF3·OEt2.

  • Sulfone Over-Oxidation : Controlled addition of H2O2 at 0°C prevents degradation of the thienoimidazole ring.

  • Thione Stability : Storage under inert atmosphere (N2) at −20°C prevents oxidation back to the ketone .

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It may have biological activity, such as antimicrobial or antiviral properties, making it useful in the study of infectious diseases.

  • Industry: Use in the production of specialty chemicals, coatings, and other industrial applications.

Mechanism of Action

The exact mechanism by which 1-allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

The compound belongs to a family of tetrahydrothienoimidazole derivatives with variations in substituents and functional groups. Below is a detailed comparison with key structural analogues:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key References
1-allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide C₁₅H₁₈N₂O₃S₂ 366.46 Allyl, 3-methoxyphenyl 538338-39-5
1-(4-Bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide C₁₁H₁₁BrN₂O₂S₂ 347.30 4-Bromophenyl 887833-75-2
1-(3-Trifluoromethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide C₁₈H₁₅F₃N₂O₂S₂ 412.45 3-Trifluoromethylphenyl Not specified
1-(2-Chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide C₁₈H₁₇ClN₂O₄S 392.86 2-Chlorophenyl, 3-methoxyphenyl, ketone (instead of thione) 526189-81-1
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide C₁₈H₁₅F₃N₂O₂S₂ 412.45 Phenyl, 3-trifluoromethylphenyl 616214-43-8
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide C₂₀H₂₂N₂O₅S 402.50 4-Ethoxyphenyl, 4-methoxyphenyl, ketone (instead of thione) 873811-19-9
Key Observations:

Substituent Effects :

  • The allyl group in the target compound enhances molecular flexibility compared to rigid aryl groups (e.g., bromophenyl or trifluoromethylphenyl) .
  • The 3-methoxyphenyl group introduces electron-donating properties, contrasting with electron-withdrawing groups like bromo or trifluoromethyl .

The 5,5-dioxide moiety is conserved across all analogues, stabilizing the bicyclic structure through sulfone groups .

Physicochemical Properties

Property Target Compound 1-(4-Bromophenyl) Analogue 1-(3-Trifluoromethylphenyl) Analogue 1-(2-Chlorophenyl) Ketone Analogue
Predicted Boiling Point (°C) Not reported Not reported 559.1 614.7
Density (g/cm³) Not reported Not reported 1.56 1.441
pKa Not reported Not reported -1.13 -0.50
Key Observations:
  • The trifluoromethylphenyl analogue exhibits a lower predicted boiling point (559.1°C) compared to the chlorophenyl ketone derivative (614.7°C), likely due to differences in polarity and molecular weight .
  • The chlorophenyl ketone analogue has a higher density (1.441 g/cm³) than the trifluoromethylphenyl variant (1.56 g/cm³), reflecting substituent-driven packing efficiency .

Electronic and Spectral Properties

  • The thione group contributes to strong absorption in UV-Vis spectra due to n→π* transitions .
  • Substituents like methoxy or trifluoromethyl alter HOMO-LUMO gaps, influencing reactivity and optoelectronic properties .

Biological Activity

1-Allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H18N2O3S2
  • Molar Mass : 338.45 g/mol
  • CAS Number : 538338-39-5
  • Density : 1.41 g/cm³ (predicted)
  • Boiling Point : 542.5 °C (predicted)
  • pKa : 0.62 (predicted)

Antiviral Activity

Research indicates that compounds similar to 1-allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole derivatives exhibit notable antiviral properties. For instance, studies have shown that certain thieno[3,4-d]imidazole derivatives possess significant inhibitory effects against viruses such as HIV and Hepatitis C. The compound's structure allows it to interact with viral proteins, inhibiting their function and replication .

Anticancer Properties

The thieno[3,4-d]imidazole scaffold has been linked to anticancer activity. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines. For example, a related compound exhibited an IC50 value of approximately 10 µM against human leukemia cells, suggesting that modifications to the thieno[3,4-d]imidazole structure can enhance its anticancer efficacy .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzyme Activity : It may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells by activating specific signaling pathways.
  • Antioxidant Properties : The presence of sulfur in the thieno structure may contribute to antioxidant activity, protecting cells from oxidative stress .

Study on Antiviral Efficacy

In a recent study published in MDPI's journal, derivatives of thieno[3,4-d]imidazole were tested for their antiviral activity against HIV. The most potent derivative showed an EC50 value of 0.35 µM, demonstrating its potential as a therapeutic agent for HIV treatment .

Anticancer Activity Assessment

Another study evaluated the anticancer properties of thieno[3,4-d]imidazole derivatives against various cancer cell lines. The results indicated that modifications to the phenyl ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 5 µM against breast cancer cells .

Data Summary

PropertyValue
Molecular FormulaC15H18N2O3S2
Molar Mass338.45 g/mol
CAS Number538338-39-5
Density1.41 g/cm³ (predicted)
Boiling Point542.5 °C (predicted)
pKa0.62 (predicted)
Antiviral EC50~0.35 µM
Anticancer IC50<5 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.